![molecular formula C10H8N6O2 B14171908 3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid CAS No. 929050-11-3](/img/structure/B14171908.png)
3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features an imidazole ring, which is a five-membered ring containing nitrogen atoms, and a benzoic acid moiety, which is a carboxylic acid attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid typically involves a diazo coupling reaction. This reaction starts with the diazotization of an aromatic amine, followed by coupling with an imidazole derivative. The reaction conditions often include an acidic medium and low temperatures to stabilize the diazonium salt formed during diazotization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Key parameters such as temperature, pH, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are often used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
作用機序
The mechanism of action of 3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of active amines that can interact with various molecular targets. These interactions can disrupt cellular processes, leading to antibacterial or anticancer effects. The compound’s imidazole ring can also bind to metal ions, affecting enzyme activities and other biochemical pathways .
類似化合物との比較
Similar Compounds
- 4-[(E)-(4-Amino-3-imino-3H-imidazol-2-yl)diazenyl]benzoic acid
- 2-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid
- 5-[(E)-(4-Amino-3-imino-3H-imidazol-2-yl)diazenyl]benzoic acid
Uniqueness
3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the imidazole ring and the benzoic acid moiety allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
929050-11-3 |
|---|---|
分子式 |
C10H8N6O2 |
分子量 |
244.21 g/mol |
IUPAC名 |
3-[(4-amino-5-iminoimidazol-2-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C10H8N6O2/c11-7-8(12)14-10(13-7)16-15-6-3-1-2-5(4-6)9(17)18/h1-4H,(H,17,18)(H3,11,12,13,14) |
InChIキー |
GKNUEYONRYPMKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N=NC2=NC(=N)C(=N2)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


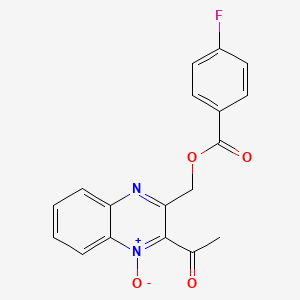
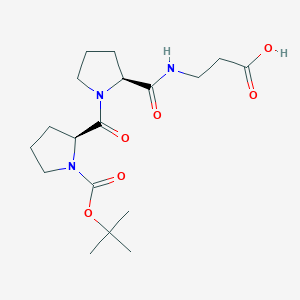
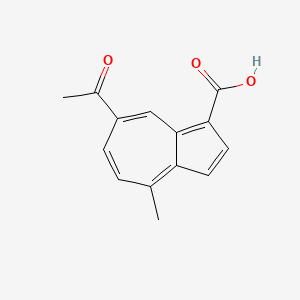
![7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14171860.png)
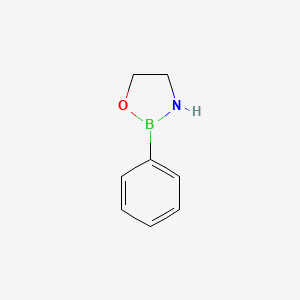
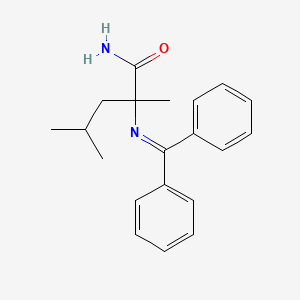
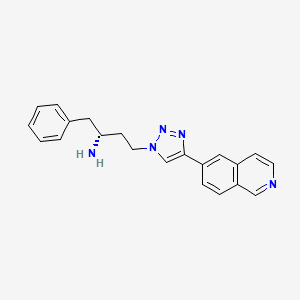

![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
![1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B14171884.png)

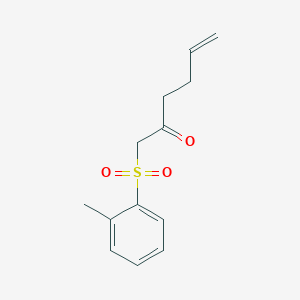
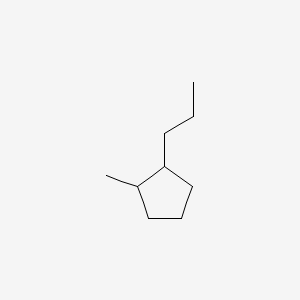
![1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14171915.png)
